5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 959236-92-1
Cat. No.: VC8335683
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959236-92-1 |
|---|---|
| Molecular Formula | C9H5F3N2O2 |
| Molecular Weight | 230.14 g/mol |
| IUPAC Name | 5-(trifluoromethyl)-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16) |
| Standard InChI Key | MSAVDWKURUSWSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F |
| Canonical SMILES | C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS No. 959236-92-1) has the molecular formula C₉H₅F₃N₂O₂ and a molecular weight of 230.14 g/mol. The quinazoline core consists of a fused benzene and pyrimidine ring, with the trifluoromethyl (-CF₃) group at position 5 enhancing lipophilicity and metabolic stability (Figure 1). The dione groups at positions 2 and 4 contribute to hydrogen-bonding interactions, critical for binding to biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₃N₂O₂ |
| Molecular Weight | 230.14 g/mol |
| CAS Number | 959236-92-1 |
| Lipophilicity (logP) | ~1.8 (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The trifluoromethyl group’s electron-withdrawing nature influences electronic distribution, making the compound resistant to oxidative degradation. Compared to non-fluorinated analogs, this substitution improves membrane permeability and bioavailability .
Synthetic Methodologies
Metal-Free Catalysis
A one-pot synthesis strategy using 4-dimethylaminopyridine (DMAP) as a catalyst enables efficient construction of the quinazoline-2,4-dione scaffold . The reaction employs tert-butoxycarbonyl (Boc) groups to activate intermediates, with p-methoxybenzyl (PMB)-protected amines facilitating heterocyclization at room temperature . This method avoids harsh conditions, achieving yields up to 92% for derivatives with electron-donating substituents (Table 2) .
Table 2: Selected Yields from DMAP-Catalyzed Synthesis
| Substrate Substituent | Reaction Condition | Yield (%) |
|---|---|---|
| 5-CF₃ | MW, 150°C, 30 min | 92 |
| 6-OCH₃ | RT, 12 h | 85 |
| 7-NO₂ | RT, 12 h | 62 |
Palladium-Mediated Approaches
While less commonly reported, palladium-catalyzed cross-coupling reactions enable functionalization at position 6 or 7 of the quinazoline core. These methods are critical for introducing aryl or heteroaryl groups, though they require stringent anhydrous conditions and specialized ligands.
Structural optimization of 5-(trifluoromethyl)quinazoline-2,4-dione derivatives has yielded potent CB2-selective agonists with negligible CB1 activity . Compound 8 (Table 3) exhibits an EC₅₀ of 12 nM at CB2, surpassing the reference drug GW842166X in both potency (3-fold) and selectivity (>100-fold) . The 5-CF₃ group’s hydrophobic interactions with CB2’s transmembrane domain are pivotal for binding affinity .
Table 3: CB2 Agonist Activity of Key Derivatives
| Compound | R₁ | R₂ | CB2 EC₅₀ (nM) | CB1 EC₅₀ (nM) |
|---|---|---|---|---|
| 8 | 5-CF₃ | 8-CH₃ | 12 | >10,000 |
| 36 | 5-Br | 6-OCH₃ | 18 | >10,000 |
| GW842166X | - | - | 35 | 450 |
Antimicrobial and Anticancer Properties
Quinazoline-diones demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus and Escherichia coli. The 5-CF₃ derivative’s mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Preliminary anticancer screens reveal IC₅₀ values of <10 µM in breast and lung cancer cell lines, though in vivo studies remain pending.
Structure-Activity Relationships (SAR)
Substituent Effects on CB2 Agonism
-
Position 5: Trifluoromethyl (-CF₃) and bromo (-Br) groups maximize CB2 affinity, with -CF₃ offering superior metabolic stability .
-
Position 8: Methyl (-CH₃) substituents enhance selectivity by sterically hindering CB1 binding .
-
N1 Modifications: Oxadiazole-containing side chains (e.g., 1,2,4-oxadiazol-5-ylmethyl) improve solubility without compromising potency .
Table 4: Impact of Substituents on CB2 Activity
| Position | Substituent | Effect on CB2 EC₅₀ | logP Change |
|---|---|---|---|
| 5 | -CF₃ | ↓ 3-fold | +0.5 |
| 5 | -Br | ↓ 2-fold | +0.7 |
| 8 | -CH₃ | ↑ Selectivity | -0.2 |
| N1 | Oxadiazolyl | No change | -0.8 |
Future Directions and Challenges
Improving Pharmacokinetic Profiles
While 5-CF₃ derivatives exhibit favorable logP values (~1.8), further modifications to enhance aqueous solubility (e.g., PEGylation or prodrug strategies) are warranted .
Expanding Therapeutic Indications
Ongoing research explores applications in neuroinflammation, chronic pain, and fibrosis, leveraging CB2’s role in immune modulation . Additionally, dual DHFR-COX-2 inhibition could synergize anticancer and anti-inflammatory effects.
Synthetic Scalability
Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalyst loading and purification protocols . Continuous-flow reactors may address current batch limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume